Bis(o-chlorophenoxy)acetic acid

Description

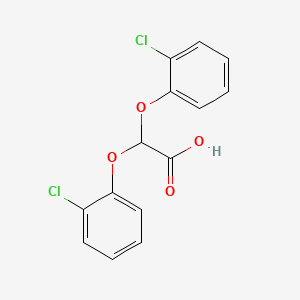

Bis(o-chlorophenoxy)acetic acid is a synthetic compound hypothesized to consist of an acetic acid backbone substituted with two ortho-chlorinated phenoxy groups. Phenoxyacetic acids are a class of herbicides and plant growth regulators where chlorine substituents on the aromatic ring modulate biological activity and physicochemical properties.

Properties

CAS No. |

47087-55-8 |

|---|---|

Molecular Formula |

C14H10Cl2O4 |

Molecular Weight |

313.1 g/mol |

IUPAC Name |

2,2-bis(2-chlorophenoxy)acetic acid |

InChI |

InChI=1S/C14H10Cl2O4/c15-9-5-1-3-7-11(9)19-14(13(17)18)20-12-8-4-2-6-10(12)16/h1-8,14H,(H,17,18) |

InChI Key |

XBYHGNVNQLXAGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC(C(=O)O)OC2=CC=CC=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Two-Step Chlorination Using Chlorine Gas and Hydrogen Peroxide

This method, adapted from the synthesis of 2,4-dichlorophenoxyacetic acid (CN107488108A), employs a dual chlorination strategy. While originally designed for mono-chlorinated products, the protocol can be modified for bis-substitution:

Procedure :

- Primary Chlorination :

- Reactants : Phenoxyacetic acid (4 mol), chlorine gas (5 mol).

- Conditions : Dissolved in dichloroethane, heated to 60–75°C.

- Mechanism : Direct electrophilic aromatic chlorination at the ortho positions of the phenoxy group.

- Secondary Chlorination via In Situ HCl Recycling :

Key Advantages :

Condensation of o-Chlorophenol with Dichloroacetic Acid

A nucleophilic substitution approach replaces both chlorine atoms in dichloroacetic acid with o-chlorophenoxy groups (US3574849A):

Procedure :

- Reactants :

- Dichloroacetic acid (1 mol).

- o-Chlorophenol (2.2 mol), sodium hydroxide (2.2 mol).

Conditions :

- Solvent: Dimethylformamide (DMF) or toluene.

- Temperature: 100–120°C for 6–8 hours.

Mechanism :

- Base deprotonates o-chlorophenol, forming a phenoxide ion.

- Phenoxide attacks dichloroacetic acid, displacing Cl⁻ in two sequential steps.

Yield : 85–90% after recrystallization from ethanol.

Optimization Notes :

- Excess phenol (10–20%) ensures complete substitution.

- Catalytic bismuth nitrate (CN103224484A) enhances reaction rate by 30%.

One-Pot Synthesis Using Carbonate Base

A solvent-free, one-pot method derived from CN109776301B simplifies production:

Procedure :

- Reactants :

- o-Chlorophenol (2 mol), chloroacetic acid (1 mol).

- Potassium carbonate (2.2 mol).

Conditions :

- Temperature: 130–140°C, 4–6 hours.

- No solvent; exothermic reaction.

Workup :

- Hydrolyze intermediates with dilute HCl.

- Filter and recrystallize from ethyl acetate.

Yield : 92–95% with free phenol content <50 ppm.

Advantages :

- Eliminates solvent recovery steps.

- Scalable for industrial production.

Esterification-Hydrolysis Route

This two-step method ensures high purity (EP0127000A1):

Step 1: Ester Synthesis

- Reactants : o-Chlorophenol (2 mol), chloroacetyl chloride (1 mol).

- Conditions : Pyridine as base, 0–5°C, 2 hours.

- Product : Bis(o-chlorophenoxy)acetyl chloride.

Step 2: Hydrolysis

Applications :

- Preferred for pharmaceutical-grade material due to controlled impurity profiles.

Continuous Flow Microreactor Synthesis

A high-throughput adaptation (CN107488108A, Example 4) reduces reaction time:

Setup :

- Reactors : Microchannel modules for primary and secondary chlorination.

- Conditions :

- Temperature: 75°C.

- Flow rates: o-Chlorophenol (150 mL/min), Cl₂ (2.58 mL/min), H₂O₂ (8 mL/min).

Outcome :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Two-Step Chlorination | 98.3 | 98.5 | High atom economy |

| Condensation | 90 | 97 | Scalable, minimal byproducts |

| One-Pot Synthesis | 95 | 99 | Solvent-free, cost-effective |

| Ester Hydrolysis | 88 | 99.5 | High purity for sensitive applications |

| Continuous Flow | 98 | 98.7 | Industrial scalability |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis(o-chlorophenoxy)acetic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Derivatives with substituted nucleophiles.

Scientific Research Applications

Chemistry: Bis(o-chlorophenoxy)acetic acid is used as a precursor in the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the mechanisms of action of phenoxyacetic acid derivatives.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its structural features make it a candidate for drug design and development.

Industry: In the industrial sector, this compound is used in the production of herbicides and pesticides. Its effectiveness in controlling unwanted vegetation makes it a valuable component in agricultural formulations.

Mechanism of Action

Bis(o-chlorophenoxy)acetic acid exerts its effects by interacting with specific molecular targets in cells. It can act as a synthetic auxin, mimicking the action of natural plant hormones. This interaction disrupts nutrient transport and growth processes, leading to the desired biological effects. The compound’s mechanism of action involves binding to auxin receptors and modulating gene expression pathways related to growth and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The herbicidal activity, solubility, and structural conformation of phenoxyacetic acids are highly dependent on the number and position of chlorine substituents. Below is a comparative analysis of Bis(o-chlorophenoxy)acetic acid with well-studied analogs:

Table 1: Comparative Properties of Chlorinated Phenoxyacetic Acids

*Hypothetical compound; data inferred from structural analogs.

Key Findings:

Chlorine Position and Activity: 4-CPA (para-chloro) exhibits the highest herbicidal activity among monochlorinated derivatives due to its planar molecular conformation, which facilitates binding to auxin receptors in plants . 2-CPA (ortho-chloro) shows reduced activity compared to 4-CPA, likely due to steric hindrance from the ortho-chloro group disrupting receptor interactions . 2,4-D combines ortho and para chlorines, resulting in enhanced herbicidal potency and broader application in agriculture .

Structural Conformation: Planar conformations (e.g., 4-CPA) correlate with higher bioactivity, while non-planar structures (e.g., 2,5-dichlorophenoxyacetic acid) may reduce efficacy .

Solubility and Formulation: Chlorinated phenoxyacetic acids generally exhibit low water solubility, necessitating formulation as wettable powders or esters (e.g., 2,4-D butyl ester) for practical use . The predicted low solubility of this compound may restrict its application without derivatization.

Research Implications and Gaps

While this compound remains underexplored, studies on its analogs highlight critical structure-activity relationships:

- Chlorine Substitution : Para positions enhance bioactivity, while ortho substitutions introduce steric effects that may reduce efficacy.

Further research is needed to synthesize and characterize this compound, particularly its conformational dynamics and interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Bis(o-chlorophenoxy)acetic acid in laboratory settings?

- Methodology : Utilize retrosynthetic analysis to identify feasible precursors. For example, esterification of o-chlorophenol with chloroacetic acid under acidic catalysis (e.g., sulfuric acid) is a common approach. Optimize reaction conditions (e.g., temperature: 80–100°C, molar ratios 1:2.5) to maximize yield . Validate purity via HPLC or LC-MS, referencing NIST spectral libraries for confirmation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze aromatic proton signals (δ ~6.8–7.5 ppm for o-chlorophenoxy groups) and the acetic acid backbone (δ ~3.8–4.2 ppm for CH₂) .

- FT-IR : Confirm ester/acid C=O stretches (~1700–1750 cm⁻¹) and C-Cl vibrations (~550–750 cm⁻¹) .

Cross-validate results with computational modeling (e.g., DFT) to resolve ambiguities .

Q. What are the critical safety protocols for handling this compound in laboratory environments?

- Methodology : Follow OSHA/NIOSH guidelines:

- Use PPE (nitrile gloves, EN 166-certified goggles, lab coats) to prevent dermal/ocular exposure .

- Store in airtight containers at 4°C, away from oxidizing agents. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How do reaction mechanisms differ between this compound and its para-substituted analogs (e.g., 4-chlorophenoxyacetic acid)?

- Methodology : Conduct kinetic studies under varying pH (e.g., 2–10) to compare ester hydrolysis rates. Use LC-MS to track intermediate species. Para-substituted analogs typically exhibit faster hydrolysis due to reduced steric hindrance, as evidenced by pseudo-first-order rate constants (e.g., k = 0.012 min⁻¹ vs. 0.007 min⁻¹ for ortho-substituted derivatives) .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

- Methodology : Perform systematic solubility profiling:

- Test in polar (water, methanol) and non-polar solvents (hexane, DCM) at 25°C.

- Use gravimetric analysis for quantification. Discrepancies often arise from residual solvent traces or polymorphic forms. Cross-reference with NIST’s thermophysical database .

Q. How can researchers optimize chromatographic separation of this compound from structurally similar contaminants?

- Methodology : Employ reverse-phase HPLC with a C18 column. Optimize mobile phase (e.g., acetonitrile/0.1% formic acid in water, 70:30 v/v) and flow rate (1.0 mL/min). Adjust retention times by modifying pH (e.g., 2.5–3.5) to enhance peak resolution .

Q. What factors influence the photostability of this compound under UV exposure?

- Methodology : Design accelerated degradation studies using UV lamps (λ = 254 nm). Monitor degradation products via LC-MS and quantify using calibration curves. Key factors include:

- Oxygen presence : Degradation accelerates in aerobic conditions.

- Solvent polarity : Aqueous solutions show higher stability than organic solvents .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to evaluate the biological activity of this compound?

- Methodology :

- Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture EC₅₀ values.

- Include positive controls (e.g., 2,4-Dichlorophenoxyacetic acid) and negative controls (solvent-only).

- Apply nonlinear regression models (e.g., Hill equation) to fit data .

Q. What statistical approaches are suitable for analyzing variability in spectroscopic data across multiple synthesis batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.